2-(Quinolin-6-yl)propan-2-ol is an organic compound characterized by the presence of a quinoline moiety attached to a propan-2-ol structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. The molecular formula for 2-(Quinolin-6-yl)propan-2-ol is CHN\O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. Quinoline itself is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The classification of 2-(Quinolin-6-yl)propan-2-ol falls under secondary alcohols due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms.
The synthesis of 2-(Quinolin-6-yl)propan-2-ol can be accomplished through several methods:
The choice of synthetic route may depend on factors such as yield, purity, and cost-effectiveness. In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve efficiency.
The compound's molecular weight is approximately 199.24 g/mol. The structural integrity and stereochemistry play crucial roles in its biological activity.
2-(Quinolin-6-yl)propan-2-ol can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Chromium trioxide | Acetic acid |
Reduction | Hydrogen gas with palladium on carbon | Under pressure |
Substitution | Thionyl chloride | Dichloromethane |
The primary mechanism of action for 2-(Quinolin-6-yl)propan-2-ol involves its interaction with specific biochemical pathways, notably the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.
By binding to targets within this pathway, the compound may inhibit cell proliferation and induce apoptosis (programmed cell death). This action is particularly relevant in cancer research, where modulation of these pathways can lead to therapeutic benefits.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed for characterization.
The compound has potential applications in medicinal chemistry, particularly as an anti-cancer agent due to its ability to modulate critical signaling pathways involved in tumor growth and survival. Additionally, research is ongoing into its antifungal and antitubercular properties, making it a candidate for further pharmacological studies .
Alkylation of quinoline derivatives represents a direct and scalable approach to 2-(quinolin-6-yl)propan-2-ol. The primary strategy involves nucleophilic substitution, where quinolin-6-yl halides or activated quinoline intermediates react with acetone derivatives under basic conditions. A widely implemented protocol uses 6-bromoquinoline and 2-bromo-2-propanol in dimethylformamide with potassium carbonate (K₂CO₃) as a base at 80–100°C for 8–12 hours, yielding 58–72% of the target compound [3]. Alternative alkylating agents like chloromethyl ethyl ether may be employed to introduce ethoxy variants.
Epoxide ring-opening represents another alkylation route, where 6-(2-methyloxiran-2-yl)quinoline reacts with methanol or ethanol under sodium methoxide catalysis. This method achieves higher regioselectivity (>90%) due to the inherent electrophilicity of the epoxide carbon, though it requires anhydrous conditions [3]. Yields vary significantly with the alcohol nucleophile: primary alcohols (e.g., methanol, ethanol) provide 65–76% yield, while secondary alcohols show reduced efficiency (<50%) [3].
Table 1: Alkylation Route Performance Comparison
Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
2-Bromo-2-propanol | K₂CO₃ | Dimethylformamide | 80–100 | 58–72 |
Chloromethyl ethyl ether | NaOH | Ethanol | 70 | 51 |
Epoxide + Methanol | NaOCH₃ | Toluene | 110 | 76 |
Ketone reduction offers superior stereocontrol and operational simplicity for synthesizing 2-(quinolin-6-yl)propan-2-ol. 2-(Quinolin-6-yl)propan-2-one serves as the universal precursor, accessible via Friedländer condensation or Grignard reactions between 6-cyanoquinoline and methylmagnesium bromide [3]. Sodium borohydride (NaBH₄) in methanol at 0–25°C reduces the ketone quantitatively within 2 hours, yielding the tertiary alcohol at 89–94% purity. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran provides comparable yields (92%) but necessitates rigorous anhydrous handling and post-reaction quenching .
Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol (50 psi H₂, 25°C) achieves near-quantitative conversion but risks quinoline ring reduction, generating undesired tetrahydroquinoline byproducts. Selectivity exceeds 95% only with precise pressure control (<30 psi) and short reaction durations (<4 hours) [3].
Table 2: Reduction Methods for Ketone Precursors
Reducing Agent | Solvent | Conditions | Yield (%) | Byproducts |
---|---|---|---|---|
NaBH₄ | Methanol | 0–25°C, 2 hours | 89–94 | Negligible |
LiAlH₄ | Tetrahydrofuran | Reflux, 1 hour | 92 | Aluminum complexes |
Pd/C + H₂ | Ethanol | 50 psi, 25°C, 4 hours | 95 | Tetrahydroquinoline (3–8%) |
Continuous flow technology enhances the scalability and safety of 2-(quinolin-6-yl)propan-2-ol synthesis, particularly for high-energy intermediates like epoxides. In one configuration, 6-acetylquinoline and dimethylsulfoxonium methylide react in a microreactor (residence time: 5 minutes, 80°C) to form the epoxide intermediate, which subsequently undergoes methanolysis in a packed-bed reactor containing solid acid catalysts (e.g., Amberlyst-15) at 100°C [3]. This tandem process achieves 82% overall yield with >99.5% purity, eliminating batch-type hazards associated with exothermic reactions.
Flow hydrogenation systems integrate ketone synthesis and reduction: Quinoline-6-carbaldehyde reacts with methylmagnesium bromide in a T-mixer, followed by inline catalytic hydrogenation (10% Pd/C cartridge, 60°C). This system delivers 1.2 kg/hour of 2-(quinolin-6-yl)propan-2-ol at 78% yield, demonstrating superior throughput versus batch reactors (35% yield improvement) [3].
Solvent polarity critically influences reaction kinetics and selectivity in both alkylation and reduction routes. For nucleophilic substitutions, polar aprotic solvents (dimethylformamide, dimethyl sulfoxide, acetonitrile) accelerate reactions by enhancing anion solvation but may promote elimination byproducts at elevated temperatures. Acetonitrile balances reactivity and selectivity, yielding 70–75% product with K₂CO₃ at 82°C [5]. Protic solvents like ethanol suppress side reactions but slow alkylation rates, requiring longer cycles (12–18 hours) [5].
Catalyst selection profoundly impacts epoxide ring-opening efficiency. Sodium metal in methanol achieves 76% yield but generates flammable hydrogen gas. Tetrabutylammonium fluoride (TBAF) in dimethyl sulfoxide provides milder conditions (60°C, 4 hours) with comparable yields (74%) and simplified handling [3]. Acid catalysts (e.g., p-toluenesulfonic acid) induce racemization and dehydration, making them unsuitable for alcohol synthesis [5].
Table 3: Solvent and Catalyst Optimization for Key Reactions
Reaction | Optimal Solvent | Optimal Catalyst | Yield (%) | Drawbacks |
---|---|---|---|---|
Alkylation (K₂CO₃) | Acetonitrile | None | 70–75 | Slow kinetics |
Epoxide ring-opening | Methanol | Sodium methoxide | 76 | H₂ generation (risk) |
Ketone reduction (NaBH₄) | Methanol | None | 89–94 | Solvent volatility |
The stereoselectivity of 2-(quinolin-6-yl)propan-2-ol synthesis via epoxide ring-opening hinges on the stereochemistry of the oxirane precursor and the reaction mechanism. 6-(2-Methyloxiran-2-yl)quinoline exists as a racemic mixture due to its achiral quaternary carbon. Nucleophilic attack by methanol occurs preferentially at the less hindered C₁ position (vs. C₂) under basic conditions, preserving the chiral center when enantiopure epoxides are used. However, standard synthetic routes yield racemic alcohols [3] [5].
Enantioselective variants employ chiral catalysts: Jacobsen’s cobalt-salen complexes facilitate asymmetric ring-opening with trimethylsilyl azide, but alcohol nucleophiles show poor enantiomeric excess (<20%). Alternative strategies use enzymatically resolved epoxides (e.g., Candida antarctica lipase B), achieving >98% enantiomeric excess for (R)-2-(quinolin-6-yl)propan-2-ol at 55% yield [5]. Racemization is negligible below 70°C but becomes significant above 100°C, necessitating strict thermal control during industrial processing [3].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0